1-Cyclopropylcyclohexane-1-carbaldehyde

Catalog No.
S15880805
CAS No.
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropylcyclohexane-1-carbaldehyde

Product Name

1-Cyclopropylcyclohexane-1-carbaldehyde

IUPAC Name

1-cyclopropylcyclohexane-1-carbaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c11-8-10(9-4-5-9)6-2-1-3-7-10/h8-9H,1-7H2

InChI Key

LWBSIPOUISSAHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)C2CC2

1-Cyclopropylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with a cyclopropyl group and an aldehyde functional group. Its molecular formula is C10H16OC_{10}H_{16}O and it has a molecular weight of approximately 152.23 g/mol. The compound's structure contributes to its unique chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or ketones.
  • Reduction: The aldehyde can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions, forming larger molecules by combining with other reactants.

Common Reagents and Conditions

  • Oxidizing Agents: Common agents include potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are frequently used for reduction reactions.

Several methods can be employed to synthesize 1-cyclopropylcyclohexane-1-carbaldehyde:

  • Starting from Cyclohexanone: Cyclohexanone can be reacted with cyclopropylmagnesium bromide (a Grignard reagent) followed by oxidation to yield the desired aldehyde.
  • Aldol Condensation: This method involves the condensation of cyclopropylacetaldehyde with other carbonyl compounds under basic conditions.
  • Direct Functionalization: Cyclopropyl groups can be introduced into cyclohexane derivatives through various functionalization techniques.

1-Cyclopropylcyclohexane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents.
  • Material Science: The compound may find use in developing specialty chemicals with specific properties.

Studies focusing on the interactions of 1-cyclopropylcyclohexane-1-carbaldehyde with biological systems are essential for understanding its potential effects. These studies could include:

  • Protein-Ligand Interactions: Investigating how the compound interacts with specific proteins or enzymes.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit or modulate enzymatic activity.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-cyclopropylcyclohexane-1-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Cyclopropylcyclohexane-1-carboxylic acidCyclohexane ring with cyclopropyl at position 2Contains a carboxylic acid instead of an aldehyde
4-Cyclopropylcyclohexane-1-carboxylic acidCyclohexane ring with cyclopropyl at position 4Different position of the cyclopropyl group
Cyclohexanecarboxylic acidCyclohexane ring with a single carboxylic acid groupLacks cyclopropyl substitution
Adamantane-1-carboxylic acidAdamantane structure with a carboxylic acidMore rigid structure compared to cyclohexane
2-(Cyclopropylmethyl)cyclohexane-1-carboxylic acidCyclohexane with cyclopropylmethyl substitutionDifferent substituent leading to altered properties

The unique placement of the cyclopropyl group at position 1 distinguishes 1-cyclopropylcyclohexane-1-carbaldehyde from its counterparts, potentially influencing its reactivity and biological activity. Further research is necessary to explore these aspects fully.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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